5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Übersicht
Beschreibung
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as [11C]FLB 457 or [11C]isoremoxipride, is a compound that has been used as a PET (Positron Emission Tomography) agent for the non-invasive study of extrastriatal D2/3 receptors in the human brain . It has a very high affinity for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors .
Synthesis Analysis
The synthesis of this compound and related compounds has been described in several studies . One study describes the synthesis of 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone and its 1-ethyl analogue, two urinary metabolites of the dopamine D-2 antagonist remoxipride . Another study describes the synthesis of the compound from the corresponding benzoic acids .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The compound has a complex structure with multiple functional groups, including a bromine atom, two methoxy groups, and a pyrrolidinyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the literature . The reactions involve the formation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Properties : This compound exhibits potent antidopaminergic properties, indicating potential as a new antipsychotic agent (Högberg et al., 1990).
Radical Scavenging Activity : Derivatives of this compound from marine red algae have shown potent scavenging activity against DPPH and ABTS radicals, suggesting their use as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis of Metabolites : Various synthetic schemes have been developed leading to key intermediates of this compound, which can be converted into metabolites (Gawell et al., 1989).
Selective Antipsychotic Properties : Some derivatives show potential as effective and selective antipsychotic agents with low extrapyramidal side effects (Högberg et al., 1990).
Imaging Dopamine D2 Receptors : Certain radioligands derived from this compound are promising for imaging dopamine D2 receptors in the brain, which is useful in studies of psychiatric disorders (Airaksinen et al., 2008).
Potential Neuroleptic Activity : Some derivatives have shown potential neuroleptic activity with low acute toxicity, suggesting their use in treating schizophrenia and bipolar disorders (de Paulis et al., 1986).
Regioselective Syntheses : The compound has been involved in the development of regioselective synthesis techniques for creating its derivatives (Bengtsson & Hoegberg, 1993).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECXZXKVURFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910248 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107188-66-9 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.